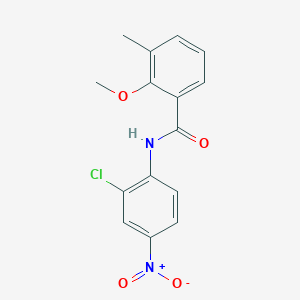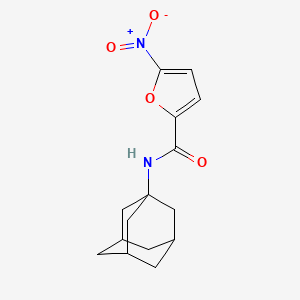
N-(2-chloro-4-nitrophenyl)-2-methoxy-3-methylbenzamide
描述
N-(2-chloro-4-nitrophenyl)-2-methoxy-3-methylbenzamide, also known as CNM-AMMC, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
作用机制
N-(2-chloro-4-nitrophenyl)-2-methoxy-3-methylbenzamide works by binding to the active site of enzymes such as MMPs and caspases, causing a change in its fluorescence properties that can be detected using various methods such as fluorescence microscopy and flow cytometry. As a photosensitizer, this compound absorbs light energy and transfers it to oxygen molecules, producing reactive oxygen species that can damage cancer cells.
Biochemical and Physiological Effects
Studies have shown that this compound can selectively detect MMP and caspase activity in vitro and in vivo, making it a promising tool for studying these enzymes in various biological systems. As a photosensitizer, this compound has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
实验室实验的优点和局限性
One advantage of using N-(2-chloro-4-nitrophenyl)-2-methoxy-3-methylbenzamide as a fluorescent probe or photosensitizer is its high selectivity and sensitivity for detecting MMP and caspase activity and inducing apoptosis in cancer cells, respectively. However, one limitation is that its synthesis method is complex and requires multiple steps, which can be time-consuming and expensive.
未来方向
There are several future directions for N-(2-chloro-4-nitrophenyl)-2-methoxy-3-methylbenzamide research, including the development of more efficient and cost-effective synthesis methods, the optimization of its properties as a fluorescent probe or photosensitizer, and the exploration of its potential applications in other fields such as drug delivery and bioimaging. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of this compound in biological systems.
In conclusion, this compound is a promising chemical compound that has potential applications in scientific research, particularly as a fluorescent probe for detecting enzyme activity and a photosensitizer for cancer treatment. Its unique properties make it a valuable tool for studying various biological processes, and further research is needed to fully explore its potential in these areas.
科学研究应用
N-(2-chloro-4-nitrophenyl)-2-methoxy-3-methylbenzamide has been studied for its potential use as a fluorescent probe for detecting the activity of enzymes such as matrix metalloproteinases (MMPs) and caspases, which are involved in various physiological and pathological processes. It has also been investigated as a photosensitizer for photodynamic therapy (PDT), a cancer treatment that involves the use of light to activate a photosensitizing agent to produce reactive oxygen species that can kill cancer cells.
属性
IUPAC Name |
N-(2-chloro-4-nitrophenyl)-2-methoxy-3-methylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O4/c1-9-4-3-5-11(14(9)22-2)15(19)17-13-7-6-10(18(20)21)8-12(13)16/h3-8H,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZABVZTSLMPKHSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-ethoxy-4-[4-(3-methyl-1-piperidinyl)butoxy]benzaldehyde hydrochloride](/img/structure/B4403630.png)
![N-[4-(1,3-benzoxazol-2-yl)benzyl]nicotinamide](/img/structure/B4403634.png)

![1-{2-[2-(allyloxy)phenoxy]ethyl}piperidine hydrochloride](/img/structure/B4403641.png)
![4-nitro-N-{3-[2-(2-pyridinyl)ethyl]phenyl}benzamide](/img/structure/B4403648.png)
![1-{4-[4-(3-methylpiperidin-1-yl)butoxy]phenyl}ethanone hydrochloride](/img/structure/B4403654.png)



![2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-1,3-thiazol-2-ylpropanamide](/img/structure/B4403687.png)
![4-benzyl-3-[(2-fluorobenzyl)thio]-5-methyl-4H-1,2,4-triazole](/img/structure/B4403697.png)
![1-{4-[2-(2,6-dimethyl-4-morpholinyl)ethoxy]phenyl}-1-propanone hydrochloride](/img/structure/B4403706.png)
![N-[4-(4-chlorophenoxy)phenyl]-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4403722.png)
![N-[(2-methoxy-5-methylphenyl)sulfonyl]-N-(3-methoxyphenyl)glycine](/img/structure/B4403727.png)